4-(2,2,3-Trimethylcyclopentyl)butanoic acid
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
Brand Name:
Vulcanchem
CAS No.:
957136-80-0
VCID:
VC0001564
InChI:
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
SMILES:
CC1CCC(C1(C)C)CCCC(=O)O
Molecular Formula:
C12H22O2
Molecular Weight:
198.30 g/mol
4-(2,2,3-Trimethylcyclopentyl)butanoic acid
CAS No.: 957136-80-0
VCID: VC0001564
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners. 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43. |
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CAS No. | 957136-80-0 |
Product Name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid |
Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
IUPAC Name | 4-(2,2,3-trimethylcyclopentyl)butanoic acid |
Standard InChI | InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |
Standard InChIKey | LYFXCRCUENNESS-UHFFFAOYSA-N |
SMILES | CC1CCC(C1(C)C)CCCC(=O)O |
Canonical SMILES | CC1CCC(C1(C)C)CCCC(=O)O |
Appearance | Assay:≥98%A solution in methanol |
Density | 0.955-0.961 |
Physical Description | Colourless liquid; Sweet aroma |
Solubility | Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |
Synonyms | GIV3727 |
PubChem Compound | 25099817 |
Last Modified | Sep 13 2023 |
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198.3010 g/mol